Methyl 1-methyl-1H-indazole-3-carboxylate
CAS No.: 109216-60-6
Cat. No.: VC20742680
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109216-60-6 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | methyl 1-methylindazole-3-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 |
Standard InChI Key | MTCWFNXKOCOIJV-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)OC |
Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)OC |
Chemical Structure and Properties
Molecular Structure
Methyl 1-methyl-1H-indazole-3-carboxylate features an indazole core with a methyl group attached to the N-1 position and a methyl carboxylate group at the C-3 position. This compound differs from the more commonly documented methyl 1H-indazole-3-carboxylate (C9H8N2O2) by the additional N-methyl substitution, resulting in a molecular formula of C10H10N2O2. The structural modification at the N-1 position significantly impacts the compound's physical, chemical, and potentially biological properties compared to its non-methylated analog.
Physicochemical Properties
Based on structural analysis and comparison with related indazole derivatives, the following physicochemical properties can be anticipated for Methyl 1-methyl-1H-indazole-3-carboxylate:
The N-methylation likely increases lipophilicity compared to methyl 1H-indazole-3-carboxylate while eliminating the hydrogen bond donor capability at the N-1 position, potentially affecting solubility and membrane permeability characteristics.
Synthesis and Chemical Reactivity
N-Methylation of Methyl 1H-indazole-3-carboxylate
A likely synthetic route would involve N-methylation of methyl 1H-indazole-3-carboxylate using appropriate methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This approach parallels the synthesis of 1-methylindazole-3-carboxylic acid described in the literature, where trimethyl phosphate serves as the methylating agent .
Esterification of 1-Methylindazole-3-carboxylic acid
Another potential route involves the esterification of 1-methylindazole-3-carboxylic acid with methanol under acidic conditions or using reagents like thionyl chloride followed by methanol. This approach would build upon existing synthetic procedures for 1-methylindazole-3-carboxylic acid, which has been synthesized from indazole-3-carboxylic acid using trimethyl phosphate in the presence of magnesium ethoxide .
Chemical Reactivity
The chemical reactivity of Methyl 1-methyl-1H-indazole-3-carboxylate can be predicted based on its functional groups:
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The methyl ester group is susceptible to hydrolysis under basic or acidic conditions, leading to the corresponding carboxylic acid.
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The indazole nitrogen at position 2 remains available for coordination with metals or participation in hydrogen bonding.
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The aromatic system can undergo electrophilic substitution reactions, though with altered regioselectivity compared to non-N-methylated analogs.
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The N-methyl group may influence the electronic distribution within the indazole ring system, potentially affecting reactivity at other positions.
Structural Comparison with Related Compounds
Comparison with Methyl 1H-indazole-3-carboxylate
Methyl 1H-indazole-3-carboxylate (C9H8N2O2) differs from the target compound by lacking the N-methyl group. This structural difference has several implications:
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Methyl 1H-indazole-3-carboxylate possesses an N-H group that can serve as a hydrogen bond donor , whereas Methyl 1-methyl-1H-indazole-3-carboxylate lacks this capability.
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The molecular weight of methyl 1H-indazole-3-carboxylate (176.17 g/mol) is lower than that of Methyl 1-methyl-1H-indazole-3-carboxylate (190.20 g/mol).
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The N-methylation likely alters the electronic properties of the indazole ring, potentially affecting reactivity and biological activity.
Comparison with 1-Methylindazole-3-carboxylic acid
1-Methylindazole-3-carboxylic acid (C9H8N2O2) is the carboxylic acid corresponding to Methyl 1-methyl-1H-indazole-3-carboxylate. Notable differences include:
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The presence of a carboxylic acid group in 1-methylindazole-3-carboxylic acid versus a methyl ester in Methyl 1-methyl-1H-indazole-3-carboxylate.
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The carboxylic acid exhibits greater hydrogen bonding capability and acidity.
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The ester likely demonstrates greater lipophilicity and membrane permeability.
The synthetic approach for 1-methylindazole-3-carboxylic acid involving trimethyl phosphate and magnesium ethoxide in propanol achieves high yields (93.0%) with excellent purity (99.24% by HPLC) , suggesting that similar efficiency might be achievable for the synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate using adapted methodologies.
Spectroscopic Characterization
Predicted Spectroscopic Properties
Based on structural analysis and comparison with related compounds, the following spectroscopic features can be anticipated for Methyl 1-methyl-1H-indazole-3-carboxylate:
NMR Spectroscopy
In the 1H NMR spectrum, characteristic signals would likely include:
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A singlet for the N-methyl group at approximately 4.0-4.2 ppm
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A singlet for the methyl ester group at approximately 3.9-4.0 ppm
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Aromatic protons of the indazole ring system between 7.0-8.5 ppm
IR Spectroscopy
Characteristic IR absorption bands would likely include:
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C=O stretching of the methyl ester at approximately 1700-1730 cm-1
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C-N stretching vibrations at approximately 1200-1350 cm-1
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Aromatic C=C and C=N stretching at approximately 1400-1600 cm-1
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